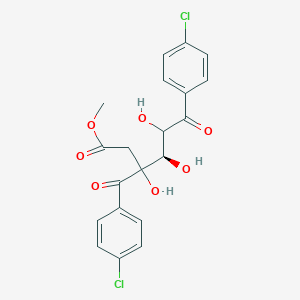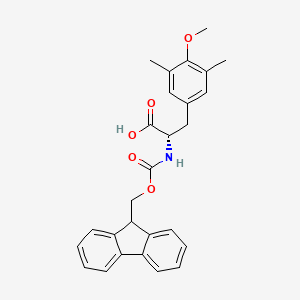
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with hydroxyl and methyl substituents
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group can be protected using di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Coupling Reaction: The phenyl ring can be introduced via a coupling reaction between the protected amino acid and a phenyl boronic acid derivative using a palladium catalyst.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the efficient synthesis of Boc-protected amino acids. This method offers better control over reaction conditions and improved safety compared to traditional batch processes.
Large-Scale Synthesis: For industrial-scale production, continuous flow processes and automated systems are used to ensure consistency and high yield.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acids like trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid in dioxane.
Oxidation: The phenyl ring can undergo oxidation reactions, such as converting the hydroxyl group to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The phenyl ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
Common Reagents and Conditions:
Deprotection: TFA, HCl in dioxane, methanol.
Oxidation: PCC, chromium trioxide (CrO3), and pyridine.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Major Products Formed:
Deprotection: Free amino acid.
Oxidation: Phenyl ketone.
Reduction: Phenyl alcohol or amine.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The phenyl ring and amino group can interact with various enzymes and receptors.
Pathways Involved: Potential involvement in metabolic pathways, signaling cascades, or gene expression modulation.
類似化合物との比較
Boc-protected amino acids: Similar in structure but differ in the phenyl ring substituents.
Phenylalanine derivatives: Similar phenyl ring but lack the Boc protection and specific substituents.
Uniqueness:
The presence of the tert-butoxycarbonyl group provides stability and protection to the amino group, making it suitable for various synthetic applications.
The specific substituents on the phenyl ring offer unique chemical reactivity and potential biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
特性
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(7-10(2)13(9)18)8-12(14(19)20)17-15(21)22-16(3,4)5/h6-7,12,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAJFOGLJANB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-5-propylbenzo[b][1,4]benzoxazepin-6-one](/img/structure/B8062165.png)
![5-Octylthieno[3,2-b]thiophene](/img/structure/B8062166.png)

![(2S)-3-(4-methoxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8062192.png)


![tert-butyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8062215.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062216.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062221.png)


